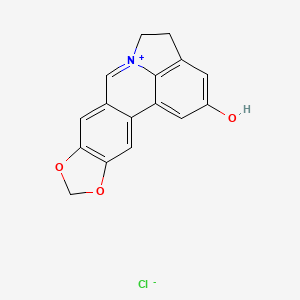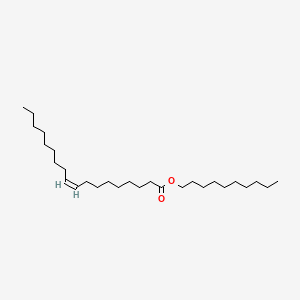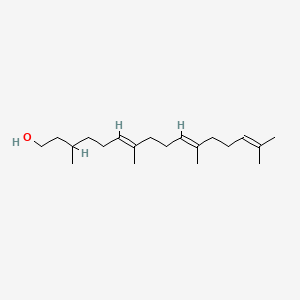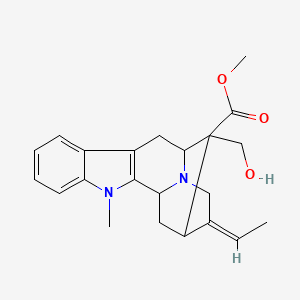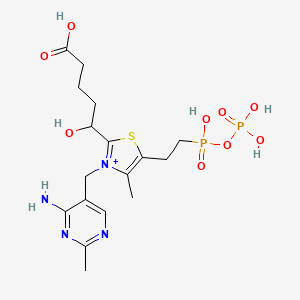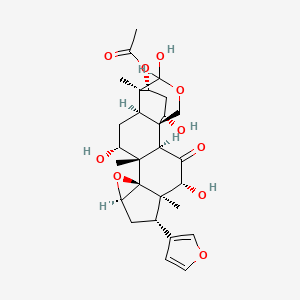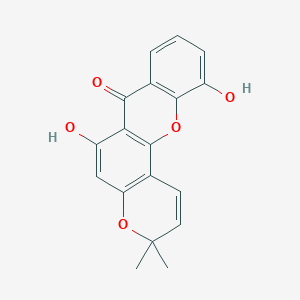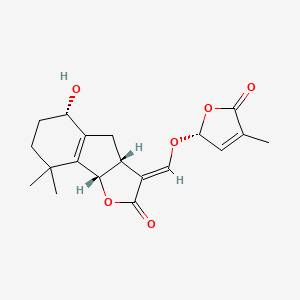
Strigol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strigol is a strigolactone in which the tricyclic lactone moiety bears a hydroxy substitutuent at the position para to the gem-dimethyl group. It is a strigolactone, a secondary alcohol and an indenofuran.
Aplicaciones Científicas De Investigación
1. Germination Stimulant in Parasitic Weeds
Strigol, a potent germination stimulant for parasitic weeds like Striga and Orobanche, has been extensively studied for its role in agriculture. It was first isolated from cotton root exudates and characterized for its unique properties in stimulating seed germination at extremely low concentrations (Cook et al., 1966). This discovery led to the development of synthetic analogs and further research into strigol's potential in managing parasitic weed infestations, crucial for agricultural productivity (Pepperman et al., 1982).
2. Root Architecture and Plant Hormone Research
Strigolactones, a group of similar molecules including strigol, are identified as a new class of plant hormones. They play a significant role in rhizosphere signaling, affecting root architecture and plant growth. The discovery of strigolactones' hormonal functions has opened up a new area of research in plant science, contributing to our understanding of plant development and interactions with the environment (Screpanti et al., 2016).
3. Interactions with Arbuscular Mycorrhizal Fungi
Strigolactones, including strigol, serve as host detection signals for arbuscular mycorrhizal fungi. This interaction is crucial for establishing symbiotic relationships between fungi and plant roots, enhancing nutrient uptake and plant health. This aspect of strigol research is particularly relevant in sustainable agriculture and improving crop resilience (Waters et al., 2017).
4. Potential Agricultural Applications
The potential agricultural applications of strigolactones are diverse. These include modifying plant architecture, stimulating seed germination of parasitic weeds to control their infestation, and enhancing plant root colonization by beneficial fungi. However, practical applications are currently limited by factors such as synthesis costs and regulatory uncertainties (Vurro et al., 2016).
5. Bioactive Compounds in Plant Physiology
Strigolactones have various physiological roles in plants beyond their interaction with parasitic weeds and mycorrhizal fungi. Their study contributes to a broader understanding of plant physiology, particularly in the context of plant responses to environmental stresses and developmental processes (Humphrey & Beale, 2006).
Propiedades
Número CAS |
11017-56-4 |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(3E,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8+/t10-,13+,14-,16+/m1/s1 |
Clave InChI |
VOFXXOPWCBSPAA-KCNJUGRMSA-N |
SMILES isomérico |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C |
SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
SMILES canónico |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Otros números CAS |
11017-56-4 |
Sinónimos |
(+)-orobanchyl acetate (+)-strigol strigol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




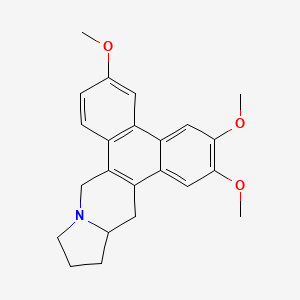
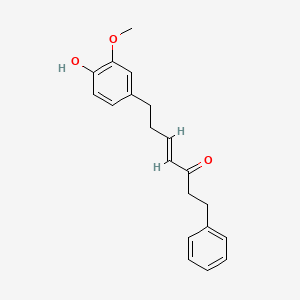
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
